

2,3,4,5-Tetrachlorophenol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4,5-Tetrachlorophenol**

Cat. No.: **B15601508**

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An In-depth Technical Guide to **2,3,4,5-Tetrachlorophenol**: Chemical Properties and Structure

Introduction

2,3,4,5-Tetrachlorophenol (2,3,4,5-TCP) is a chlorinated derivative of phenol, belonging to the class of chlorophenols.^[1] These compounds are significant in environmental science and toxicology due to their use as pesticides, and their formation as metabolites of other xenobiotics like the insecticide lindane.^{[2][3]} This guide provides a comprehensive overview of the chemical structure, core properties, and relevant experimental methodologies for 2,3,4,5-TCP, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

2,3,4,5-Tetrachlorophenol is characterized by a phenol ring substituted with four chlorine atoms at positions 2, 3, 4, and 5.^{[4][5]}

Table 1: Structural and Identification Data

Identifier	Value	Source
IUPAC Name	2,3,4,5-Tetrachlorophenol	[1] [4]
CAS Number	4901-51-3	[1] [6] [7] [8]
Molecular Formula	C ₆ H ₂ Cl ₄ O	[1] [6] [7] [8] [9] [10]
SMILES	C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O	[1] [4] [7]
InChI	InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H	[1] [4]
InChIKey	RULKYXXCCZZKDZ-UHFFFAOYSA-N	[1] [4] [7]
EC Number	225-531-7	[1]

| UN Number | 2020 |[\[1\]](#)[\[4\]](#) |

Physicochemical Properties

The physical and chemical properties of 2,3,4,5-TCP determine its environmental fate, bioavailability, and interaction with biological systems. It appears as needles (from petroleum ether) or a beige solid.[\[4\]](#)

Table 2: Core Physicochemical Properties

Property	Value	Source
Molecular Weight	231.89 g/mol	[6] [10] [11]
Melting Point	116 °C (241 °F)	[1] [4] [12]
Boiling Point	Sublimes	[1] [4] [12]
Density	1.6 - 1.7 g/cm ³	[1] [4] [6]
Vapor Pressure	0.000339 mmHg (at 25°C)	[4]
pKa	6.35	[4]

| LogP (log Kow) | 4.21 - 4.39 | [4][6] |

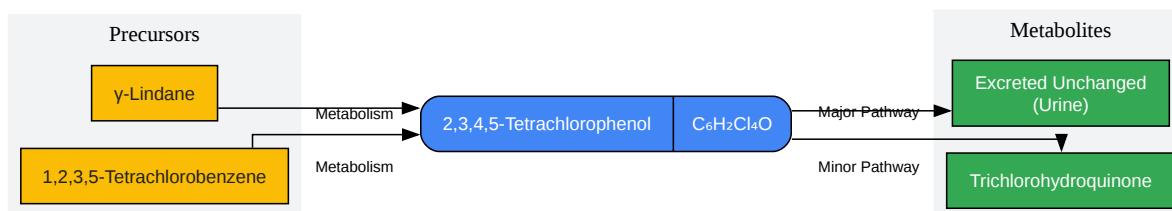
Table 3: Solubility Data

Solvent	Solubility	Source
Water	< 1 mg/mL at 21°C (70°F)	[4][12]
DMF	30 mg/mL	[2]
DMSO	15 mg/mL	[2]
Ethanol	30 mg/mL	[2]

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |

Biological and Environmental Fate

2,3,4,5-Tetrachlorophenol is a known xenobiotic metabolite. It is formed from the metabolism of compounds like 1,2,3,4-tetrachlorobenzene and the insecticide γ -lindane.[2][4] In humans and animals, it is rapidly absorbed and primarily excreted unchanged in the urine.[4] However, trichlorohydroquinone has been identified as one of its metabolites.[4] Environmentally, it has a high potential for bioconcentration in aquatic organisms and is expected to have slight mobility in soil.[13]



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Metabolic context of **2,3,4,5-Tetrachlorophenol**.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate quantification and study of **2,3,4,5-Tetrachlorophenol**.

Analytical Method for Environmental Samples (EPA 8040)

The U.S. Environmental Protection Agency (EPA) Method 8040 is designed for the determination of various phenols, including tetrachlorophenols, in solid waste and water samples.[\[4\]](#)

Methodology Overview:

- Sample Collection: A representative solid or liquid sample is collected in a glass container with a Teflon-lined cap to prevent plastic contamination. The maximum holding time before extraction is 7 days.[\[4\]](#)
- Extraction:
 - Solid Samples: Typically extracted using Soxhlet extraction with an appropriate solvent mixture (e.g., methylene chloride/acetone).
 - Aqueous Samples: Extracted at a specific pH using a separatory funnel or continuous liquid-liquid extraction with a solvent like methylene chloride.
- Derivatization (Optional): To enhance detection limits for electron capture detection (ECD), phenolic compounds can be derivatized to their pentafluorobenzyl-bromide derivatives.[\[4\]](#)
- Analysis: The extracted and concentrated sample is analyzed by Gas Chromatography (GC).
 - Detection: Flame Ionization Detection (FID) is commonly used. For lower detection limits, Electron Capture Detection (ECD) can be employed, especially after derivatization.[\[4\]](#)
- Quantification: The concentration of 2,3,4,5-TCP is determined by comparing its peak area to that of a calibration curve prepared with analytical standards.

General workflow for the analysis of chlorophenols.

Hypothetical Protocol for In Vitro Cytotoxicity Assay

Disclaimer: The following protocol has not been specifically published for **2,3,4,5-Tetrachlorophenol** but is based on established methods for a structurally similar compound, 2,4,6-trichlorophenol, and serves as a guiding framework for research.[14]

Objective: To determine the dose-dependent cytotoxic effect of 2,3,4,5-TCP on a mammalian cell line (e.g., mouse embryonic fibroblasts) using an MTT assay.

Materials:

- Mammalian cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **2,3,4,5-Tetrachlorophenol** analytical standard
- DMSO (cell culture grade)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[14]
- Compound Preparation & Treatment: Prepare a stock solution of 2,3,4,5-TCP in DMSO. Create serial dilutions in complete medium to achieve final concentrations ranging from approximately 25 to 200 μM . The final DMSO concentration should not exceed 0.1%. Replace the old medium with 100 μL of the medium containing the different concentrations of 2,3,4,5-TCP or a vehicle control (medium with 0.1% DMSO).[14]
- Incubation: Incubate the plate for a defined period (e.g., 24 hours).[14]

- MTT Assay: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[14]
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[14]
- Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Safety and Handling

2,3,4,5-Tetrachlorophenol is a hazardous substance that may cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[12] It is classified as acutely toxic if swallowed. Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used during handling.[12] It is incompatible with acid chlorides, acid anhydrides, and oxidizing agents.[5][12] Store under ambient temperatures away from incompatible materials.[12]

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- To cite this document: BenchChem. [2,3,4,5-Tetrachlorophenol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601508#2-3-4-5-tetrachlorophenol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b15601508#2-3-4-5-tetrachlorophenol-chemical-properties-and-structure)

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